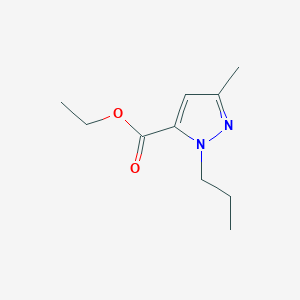

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a propyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester at the 5-position. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

ethyl 5-methyl-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLMFFGOHZYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate and hydrazine . The reaction typically involves the following steps:

Condensation Reaction: Ethyl acetylpyruvate reacts with hydrazine to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Esterification: The final step involves esterification to produce ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

Industrial Production Methods

Industrial production methods for ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitutions at both the ester group and the pyrazole ring.

Alkylation of Pyrazole Nitrogen

Reaction with alkyl halides under basic conditions leads to N-alkylation. For example:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Dimethyl sulfate, NaOH (aq.) | Ethyl 1,3-dimethyl-5-propyl-1H-pyrazole-5-carboxylate | 78% |

This reaction demonstrates regioselectivity favoring alkylation at the less hindered nitrogen atom of the pyrazole ring.

Chlorination at C4 Position

Treatment with SO₂Cl₂ introduces chlorine at the C4 position:

| Reagent/Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|

| SO₂Cl₂, dichloroethane, reflux (2 hr) | Ethyl 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylate | 95% yield, 88% purity |

Ester Hydrolysis and Derivatives

The ethyl ester group is susceptible to hydrolysis and related transformations:

Acid-Catalyzed Hydrolysis

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| HCl (conc.), H₂O, reflux (6 hr) | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid | Quantitative conversion observed via TLC |

Transesterification

Methanolysis under acidic conditions yields methyl esters:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeOH, H₂SO₄, 60°C (4 hr) | Methyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate | 92% |

Oxidation of Side Chains

Selective oxidation of the propyl group using KMnO₄:

| Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C (3 hr) | Ethyl 3-methyl-1-(2-oxopropyl)-1H-pyrazole-5-carboxylate | Partial oxidation; requires optimized conditions |

Reduction of Ester to Alcohol

LiAlH₄ reduces the ester to a primary alcohol:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, anhydrous THF, 0°C → RT (2 hr) | 5-(Hydroxymethyl)-3-methyl-1-propyl-1H-pyrazole | 65% |

Cyclocondensation and Heterocycle Formation

The pyrazole ring participates in annulation reactions:

Formation of Bicyclic Systems

Reaction with α,β-unsaturated carbonyl compounds:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acrolein, K₂CO₃, DMF, 100°C (12 hr) | Pyrazolo[1,5-a]pyrimidine derivative | 54% |

Coordination Chemistry

The pyrazole nitrogen and ester carbonyl group act as ligands in metal complexes:

Zinc Complexation

| Metal Salt/Conditions | Complex Structure | Stability | Reference |

|---|---|---|---|

| ZnCl₂, EtOH, RT (1 hr) | [Zn(L)₂Cl₂] (L = pyrazole ligand) | Stable in air up to 250°C |

Key Reaction Trends:

- Regioselectivity : Alkylation and chlorination favor positions dictated by steric and electronic factors (e.g., N1 > N2 alkylation).

- Functional Group Compatibility : The ester group remains intact under mild acidic/basic conditions but hydrolyzes under prolonged heating.

- Synthetic Utility : Derivatives serve as intermediates for agrochemicals (e.g., fungicides) and pharmacologically active molecules .

Scientific Research Applications

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula . It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has diverse applications in chemistry, biology, and medicine.

Agricultural Chemistry

Overview : Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is utilized in developing agrochemicals, such as pesticides and herbicides. Its structure enhances crop protection and minimizes environmental impact.

Key Applications :

- Pesticide Development : It is a key ingredient in creating pesticides that target specific pests without harming beneficial organisms.

- Herbicide Formulation : It is also used to create herbicides that control weed populations and are less toxic to the environment.

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Development of targeted pesticides | Reduced non-target toxicity |

| Herbicides | Formulation of selective herbicides | Effective weed control |

Pharmaceutical Development

Overview : In medicinal chemistry, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is explored for potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Key Applications :

- Neurological Disorders : Research suggests it may have applications in treating conditions like epilepsy and anxiety because of its ability to modulate neurotransmitter pathways.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Neurology | Treatment of epilepsy and anxiety | Mechanism of action studies |

| Antimicrobial | Development of new antibiotics | Efficacy against resistant strains |

Material Science

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate is used in formulating advanced materials like coatings and polymers, requiring specific chemical properties for improved durability and performance .

Analytical Chemistry

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate acts as a standard reference material in various analytical techniques, assisting researchers in the accurate quantification of similar compounds in complex mixtures .

Flavor and Fragrance Industry

Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate is investigated for potential use in flavoring agents and fragrances, offering unique sensory profiles that can enhance product appeal .

Preparation Methods

The synthesis of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves reacting 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with ethanol using a dehydrating agent under reflux conditions to ensure complete esterification.

Industrial Production

Industrial production often uses similar synthetic routes on a larger scale, with continuous flow reactors and automated systems to maintain consistent reaction conditions and yields.

Reactions

- Oxidation : This compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution : The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Comparison to Other Compounds

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Positional Isomerism: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1) is a positional isomer of the target compound.

Ester vs. Acid Functionality : The carboxylic acid analog (39658-16-7) lacks the ethyl ester, increasing hydrophilicity and enabling salt formation, which is critical for bioavailability in drug candidates .

Substituent Complexity: Compound 189 () incorporates a trifluoromethylpyridine group, enhancing metabolic stability and binding affinity compared to simpler alkyl/ester derivatives. Its molecular weight (450.2 vs.

Aromatic vs. Aliphatic Substituents : Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate introduces a pyridine ring, enabling π-π stacking interactions and hydrogen bonding, which are absent in aliphatic-substituted analogs .

Crystallographic Considerations

Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. The target compound’s ethyl ester may participate in weaker C–H···O interactions compared to the stronger O–H···N bonds in carboxylic acid analogs . Tools like Mercury CSD facilitate comparison of packing motifs between isomers .

Biological Activity

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a molecular formula of CHNO and a molecular weight of approximately 196.25 g/mol. It typically appears as a white to yellow solid.

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate acts primarily through the inhibition of phosphodiesterase type 5 (PDE5), similar to the well-known drug Sildenafil. This inhibition leads to:

- Increased cGMP Levels : By blocking PDE5, the degradation of cyclic guanosine monophosphate (cGMP) is prevented, resulting in elevated cGMP levels. This cascade effect promotes smooth muscle relaxation and vasodilation.

- Biochemical Pathways : The compound influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, which are critical for its biological effects.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial and fungal strains .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate may influence cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC values indicating significant potency .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate suggests favorable absorption characteristics, with metabolism primarily occurring in the liver. Excretion pathways include both fecal and urinary routes, which are essential for understanding its therapeutic window and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.